(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Overview
Description
(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene, pyrrolidine, and pyridine rings, along with the trifluoromethyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and pyridine intermediates, followed by their coupling through a pyrrolidine linker.
Thiophene Intermediate Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Pyridine Intermediate Synthesis: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling Reaction: The thiophene and pyridine intermediates are then coupled using a pyrrolidine linker through a nucleophilic substitution reaction. This step often requires the use of strong bases and polar aprotic solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, dimethyl sulfoxide, polar aprotic solvents.
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Piperidine derivatives.
Substitution: Various nucleophile-substituted derivatives.
Scientific Research Applications
(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique electronic properties of the thiophene and pyridine rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of (3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings and trifluoromethyl group contribute to its binding affinity and specificity. The thiophene ring can engage in π-π interactions, while the pyridine ring can form hydrogen bonds with target proteins. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- (3-(Thiophen-2-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- (3-(Furan-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- (3-(Thiophen-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)pyridin-3-yl)methanone
Uniqueness
(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is unique due to the specific positioning of the thiophene and pyridine rings, as well as the presence of the trifluoromethyl group at the 6-position of the pyridine ring. This structural arrangement imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
(3-thiophen-3-ylpyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c16-15(17,18)13-2-1-10(7-19-13)14(21)20-5-3-11(8-20)12-4-6-22-9-12/h1-2,4,6-7,9,11H,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPQQVVDCCPNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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